molecular formula C9H12N2Sn B8470763 5-(Trimethylstannyl)nicotinonitrile

5-(Trimethylstannyl)nicotinonitrile

Cat. No.: B8470763
M. Wt: 266.91 g/mol
InChI Key: QVYMFGHBAJMLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trimethylstannyl)nicotinonitrile is a pyridine derivative functionalized with a cyano group at the 3-position and a trimethylstannyl (Sn(CH₃)₃) substituent at the 5-position. The trimethylstannyl group is an organotin moiety known for its utility in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry . This compound is structurally distinct due to the combination of electron-withdrawing (cyano) and electron-donating (trimethylstannyl) groups, which influence its reactivity and applications in catalysis and materials science.

Properties

Molecular Formula

C9H12N2Sn

Molecular Weight

266.91 g/mol

IUPAC Name

5-trimethylstannylpyridine-3-carbonitrile

InChI

InChI=1S/C6H3N2.3CH3.Sn/c7-4-6-2-1-3-8-5-6;;;;/h2-3,5H;3*1H3;

InChI Key

QVYMFGHBAJMLRQ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CN=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Nicotinonitrile derivatives vary based on substituents at the 5-position. Key structural analogs include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(Trimethylstannyl)nicotinonitrile Sn(CH₃)₃ C₉H₁₁N₂Sn 274.00 Cross-coupling reactions, organometallic synthesis Inferred
5-Methoxy-4-(trimethylsilyl)nicotinonitrile Si(CH₃)₃ C₁₀H₁₃N₂OSi 221.32 Enhanced thermal stability; potential in polymer chemistry
5-(Hydroxymethyl)nicotinonitrile CH₂OH C₇H₆N₂O 134.14 Increased polarity; drug intermediate
5-(Trifluoromethyl)nicotinonitrile (e.g., 47-a, 47-b, 47-c) CF₃ C₈H₄F₃N₂ 185.12 Electron-deficient; agrochemical precursors
5-Acetyl-6-methyl-2-(sulfanyl)nicotinonitrile SC₆H₄Cl C₁₅H₁₁ClN₂OS 302.78 Corrosion inhibition; surface adsorption

Physicochemical Properties

  • Reactivity: The trimethylstannyl group in this compound facilitates transmetallation in Stille couplings, unlike the trimethylsilyl analog (Si(CH₃)₃), which is less reactive in such reactions . Trifluoromethyl derivatives (e.g., 47-a, 47-b) exhibit strong electron-withdrawing effects, enhancing their stability in acidic environments .
  • Solubility: Hydroxymethyl-substituted analogs (e.g., 5-(Hydroxymethyl)nicotinonitrile) are water-soluble due to the polar -CH₂OH group, unlike the hydrophobic trimethylstannyl derivative .
  • Thermal Stability :
    • Trimethylsilyl derivatives demonstrate higher thermal stability compared to stannyl analogs, making them suitable for high-temperature polymer applications .

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